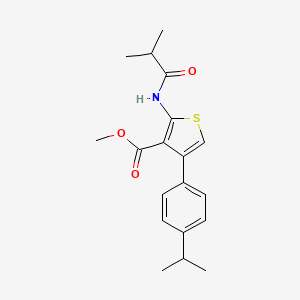
N-(4-thiomorpholinylcarbonothioyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-thiomorpholinylcarbonothioyl)nicotinamide, commonly known as TMCN, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMCN is a derivative of nicotinamide, which is a naturally occurring compound that plays a crucial role in cellular metabolism. TMCN has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of TMCN is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. TMCN has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation. TMCN may also induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
TMCN has been shown to exhibit a range of biochemical and physiological effects. TMCN has been shown to inhibit the activity of certain enzymes and receptors that are involved in cell growth and proliferation. TMCN has also been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells. TMCN has been shown to exhibit anti-inflammatory properties, which may be useful in the treatment of diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TMCN is its ability to exhibit anti-cancer properties. TMCN has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research. However, one of the limitations of TMCN is its potential toxicity. TMCN has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on TMCN. One direction is to further investigate the mechanism of action of TMCN. Understanding the molecular pathways involved in the anti-cancer properties of TMCN could lead to the development of more effective cancer treatments. Another direction for future research is to investigate the potential applications of TMCN in the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, future research could focus on the development of new derivatives of TMCN that exhibit improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of TMCN involves the reaction of nicotinamide with thiomorpholine-4-carbonothioic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
TMCN has been studied for its potential applications in a range of scientific research fields. One of the most promising applications of TMCN is in the field of cancer research. TMCN has been shown to exhibit anti-cancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis. TMCN has also been studied for its potential applications in the treatment of other diseases such as diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(thiomorpholine-4-carbothioyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c15-10(9-2-1-3-12-8-9)13-11(16)14-4-6-17-7-5-14/h1-3,8H,4-7H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHODRUTSPJKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)

![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)

![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)


![4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)